ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
Brand Name: Vulcanchem
CAS No.: 518320-88-2
VCID: VC21501074
InChI: InChI=1S/C24H23NO5S/c1-5-29-24(26)22-16(4)30-23-18-9-7-6-8-17(18)20(13-19(22)23)25-31(27,28)21-12-14(2)10-11-15(21)3/h6-13,25H,5H2,1-4H3
SMILES: CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=CC(=C4)C)C)C
Molecular Formula: C24H23NO5S
Molecular Weight: 437.5g/mol

ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE

CAS No.: 518320-88-2

Cat. No.: VC21501074

Molecular Formula: C24H23NO5S

Molecular Weight: 437.5g/mol

* For research use only. Not for human or veterinary use.

ETHYL 5-(2,5-DIMETHYLBENZENESULFONAMIDO)-2-METHYLNAPHTHO[1,2-B]FURAN-3-CARBOXYLATE - 518320-88-2

Specification

CAS No. 518320-88-2
Molecular Formula C24H23NO5S
Molecular Weight 437.5g/mol
IUPAC Name ethyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Standard InChI InChI=1S/C24H23NO5S/c1-5-29-24(26)22-16(4)30-23-18-9-7-6-8-17(18)20(13-19(22)23)25-31(27,28)21-12-14(2)10-11-15(21)3/h6-13,25H,5H2,1-4H3
Standard InChI Key IGVXMFAGMDUSNO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=CC(=C4)C)C)C
Canonical SMILES CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=CC(=C4)C)C)C

Introduction

Chemical Identity and Structural Overview

Ethyl 5-(2,5-dimethylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate is a polycyclic heterocyclic compound characterized by its naphtho[1,2-b]furan core structure. The compound bears a 2,5-dimethylbenzenesulfonamido group at position 5, a methyl group at position 2, and an ethyl carboxylate group at position 3. This structural arrangement creates a molecule with multiple functional groups that contribute to its chemical reactivity and potential biological properties .

The compound's structure consists of a naphthalene core fused with a furan ring, creating the naphtho[1,2-b]furan scaffold. This tricyclic system provides rigidity to the molecule and serves as a platform for the attachment of various functional groups. The sulfonamide group (–SO₂NH–) connects the naphtho[1,2-b]furan core to a 2,5-dimethylphenyl moiety, while the carboxylate functionality introduces potential sites for hydrogen bonding and further chemical modifications.

Identification Parameters and Basic Properties

The compound is identified through various chemical registries and nomenclature systems, as detailed in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Registry Number518320-88-2
Molecular FormulaC₂₄H₂₃NO₅S
IUPAC NameEthyl 5-[(2,5-dimethylphenyl)sulfonylamino]-2-methylbenzo[g]benzofuran-3-carboxylate
Alternative namesEthyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate; Ethyl 5-(2,5-dimethylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate
InChIKeyIGVXMFAGMDUSNO-UHFFFAOYSA-N
PubChem Compound ID2055890

Molecular and Structural Properties

The structural and molecular properties of ethyl 5-(2,5-dimethylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate provide insights into its physical behavior, chemical reactivity, and potential biological interactions.

Physical and Chemical Properties

The physical and chemical properties of the compound are summarized in Table 2, highlighting key parameters that influence its behavior in various environments.

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Weight437.5 g/mol
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1
Rotatable Bonds6
Topological Polar Surface Area94 Ų
XLogP35.4
Complexity750

The compound exhibits characteristics that are typical of heterocyclic compounds with multiple functional groups. The presence of both hydrogen bond donors and acceptors suggests potential for intermolecular interactions, while the relatively high lipophilicity (XLogP3 = 5.4) indicates limited water solubility but good membrane permeability .

Structural Representation and Chemical Descriptors

The structure of ethyl 5-(2,5-dimethylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate can be represented through various chemical notation systems, which are essential for database searching, computational analysis, and structure-activity relationship studies. Table 3 provides the chemical descriptors for this compound.

Table 3: Chemical Descriptors

Descriptor TypeValue
SMILESCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=C(C=CC(=C4)C)C)C
InChIInChI=1S/C24H23NO5S/c1-5-29-24(26)22-16(4)30-23-18-9-7-6-8-17(18)20(13-19(22)23)25-31(27,28)21-12-14(2)10-11-15(21)3/h6-13,25H,5H2,1-4H3

Structural Characterization and Analysis

Structural characterization of ethyl 5-(2,5-dimethylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate typically involves various spectroscopic and analytical techniques. While specific experimental data for this compound is limited in the search results, general approaches to characterizing similar compounds can be applied.

Spectroscopic Characterization

For sulfonamide-containing heterocyclic compounds like ethyl 5-(2,5-dimethylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate, several spectroscopic methods are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would show characteristic signals for the methyl groups, aromatic protons, and the NH of the sulfonamide. The methyl groups in the 2,5-dimethylphenyl moiety would typically appear as singlets in the region of δ 2.0-2.5 ppm.

  • Infrared (IR) Spectroscopy: Sulfonamide functional groups typically show characteristic absorption bands at approximately 1332 cm⁻¹ (S=O stretching) and 1160 cm⁻¹ (S=O asymmetric), which would be useful for confirming the presence of this functional group in the compound .

  • Mass Spectrometry: This technique would provide confirmation of the molecular weight (437.5 g/mol) and fragmentation pattern characteristic of the molecular structure.

Structural Features and Functional Groups

The compound contains several key structural features that contribute to its chemical properties:

  • Naphtho[1,2-b]furan Core: This tricyclic system provides rigidity and serves as the scaffold for attachment of functional groups.

  • Sulfonamide Linkage: The –SO₂NH– group connects the naphtho[1,2-b]furan core to the 2,5-dimethylphenyl moiety and serves as a potential hydrogen bond donor.

  • Carboxylate Ester: The ethyl ester group at position 3 could participate in hydrogen bonding as an acceptor and is potentially susceptible to hydrolysis.

  • Methyl Substituents: The methyl groups on the phenyl ring and at position 2 of the naphtho[1,2-b]furan core influence the electronic properties and steric environment of the molecule.

Related Compounds and Comparative Analysis

Several structurally related compounds provide context for understanding the properties and potential applications of ethyl 5-(2,5-dimethylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate.

Structural Analogs

Table 4 presents a comparison of ethyl 5-(2,5-dimethylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate with structurally related compounds.

Table 4: Comparison with Structural Analogs

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Structural Difference
Ethyl 5-(2,5-dimethylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate518320-88-2C₂₄H₂₃NO₅S437.5Reference compound
Methyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate442553-82-4C₂₃H₂₁NO₅S423.5Methyl ester instead of ethyl ester
Ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate110514-99-3C₁₆H₁₄O₄270.28Hydroxyl group instead of sulfonamide group
Ethyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate52529-53-0C₂₃H₂₁NO₅S423.54-methylphenyl instead of 2,5-dimethylphenyl

These structural analogs share the naphtho[1,2-b]furan core but differ in their substituents, which can provide insights into structure-activity relationships and the influence of specific functional groups on chemical and biological properties .

Functional Group Variations

The variations in functional groups among these related compounds may lead to differences in:

For example, the replacement of the sulfonamide group with a hydroxyl group in ethyl 5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate would significantly alter the hydrogen bonding pattern and reduce the molecular weight, potentially affecting its pharmacokinetic properties .

Research Applications and Future Directions

Ethyl 5-(2,5-dimethylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate and related compounds have potential applications in various fields of research.

Current Research Applications

Based on information about structurally related compounds, potential research applications include:

  • Medicinal Chemistry: The compound could serve as a scaffold for developing new pharmaceutical agents, particularly those targeting antimicrobial or anticancer applications .

  • Organic Electronics: Compounds with naphtho[1,2-b]furan cores have been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their electronic properties.

  • Polymer Chemistry: The compound could potentially serve as a building block for synthesizing new polymers with tailored properties, improving thermal stability and mechanical strength.

Future Research Directions

Several potential avenues for future research on ethyl 5-(2,5-dimethylbenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate include:

  • Comprehensive biological activity screening to determine specific therapeutic potentials.

  • Structure-activity relationship studies through systematic modification of substituents.

  • Investigation of potential applications in materials science, particularly in developing new functional materials.

  • Exploration of more efficient synthetic routes to facilitate larger-scale production and derivative synthesis.

  • Detailed toxicological and pharmacokinetic studies if biological activities warrant further pharmaceutical development.

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